Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate
CAS No.: 93893-53-9
Cat. No.: VC15723529
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93893-53-9 |
|---|---|
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | ethyl 2-(2-tert-butylphenoxy)acetate |
| Standard InChI | InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |
| Standard InChI Key | ZGSKZKUYGQAKDH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1C(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate features a phenolic ring substituted at the ortho position with a tert-butyl group () and an ethoxyacetate side chain (). The tert-butyl group introduces significant steric bulk, influencing the compound’s reactivity and solubility, while the ester moiety provides sites for nucleophilic attack or hydrolysis. The IUPAC name, ethyl 2-(2-tert-butylphenoxy)acetate, reflects this arrangement, with the canonical SMILES string CCOC(=O)COC1=CC=CC=C1C(C)(C)C precisely encoding its connectivity.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 93893-53-9 |
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | Ethyl 2-(2-tert-butylphenoxy)acetate |
| InChI Key | ZGSKZKUYGQAKDH-UHFFFAOYSA-N |
Synthesis Methods and Optimization
Conventional Esterification Routes
The most widely reported synthesis involves the esterification of 2-(1,1-dimethylethyl)phenol with ethyl chloroacetate in the presence of a base such as triethylamine. This one-step reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Typical conditions include dichloromethane (DCM) as the solvent and room temperature, yielding the product in 70–85% purity after aqueous workup.
Alternative Approaches
Recent advancements explore catalytic methods using lipases or solid acid catalysts to enhance selectivity and reduce byproducts. For instance, immobilized Candida antarctica lipase B (CAL-B) in toluene has demonstrated 90% conversion efficiency at 50°C, minimizing the need for harsh acids . These green chemistry approaches align with industrial demands for sustainable processes.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Classical Esterification | 78 | DCM, EtN, RT | Simplicity, scalability |
| Enzymatic Catalysis | 90 | Toluene, 50°C | Eco-friendly, high selectivity |
Physicochemical Properties and Reactivity
Thermal Stability
While explicit melting/boiling point data remain unreported, analogous tert-butyl-substituted acetates exhibit decomposition temperatures above 200°C, suggesting similar thermal resilience. The tert-butyl group’s electron-donating effects stabilize the phenolic ring against oxidative degradation.
Solubility and Partitioning
The compound displays limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl and ethyl groups. It is miscible with organic solvents like DCM, ethyl acetate, and THF, with a calculated logP (octanol-water) of 3.2, indicating moderate lipophilicity.
Reactivity Profile
The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 2-(2-tert-butylphenoxy)acetic acid. Nucleophilic substitution at the phenoxy oxygen is sterically hindered by the tert-butyl group, directing reactivity primarily toward the ester carbonyl.
Applications in Organic Synthesis
Intermediate for Pharmaceutical Agents
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate serves as a precursor to nonsteroidal anti-inflammatory drug (NSAID) derivatives. For example, coupling with aryl amines via Ullmann condensation produces sulfonamide analogs with demonstrated cyclooxygenase-2 (COX-2) inhibition .
Polymer Science
Incorporating the tert-butylphenoxy moiety into polyesters enhances thermal stability. Copolymerization with ε-caprolactone yields materials with glass transition temperatures () up to 85°C, suitable for high-performance coatings.
Biological Activity and Toxicology
Toxicity Profile
Acute oral toxicity studies in rodents (LD > 2000 mg/kg) classify the compound as Category 5 under GHS, indicating low immediate risk. Chronic exposure data remain pending.
Comparison with Structural Analogs
Substituent Effects on Reactivity
Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, accelerating ester hydrolysis rates by 40%. Conversely, electron-withdrawing groups (e.g., nitro) at the para position decrease nucleophilic substitution efficiency.
Table 3: Substituent Impact on Hydrolysis Half-Life ()
| Substituent | (h, pH 7) |
|---|---|
| tert-Butyl (ortho) | 48.2 |
| Methyl (ortho) | 29.5 |
| Nitro (para) | 62.8 |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
2024 studies report chiral phosphoric acid-catalyzed enantioselective esterifications, achieving 95% ee for R-configured products. This breakthrough opens avenues for chiral drug synthesis.
Environmental Fate Studies
Biodegradation assays reveal a half-life of 120 days in soil, prompting research into immobilized microbial consortia for accelerated breakdown.
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